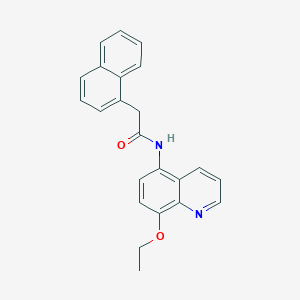
3-(1H-tetrazol-1-yl)phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE is a compound that features a tetrazole ring and a bromobenzoate moiety. Tetrazoles are known for their stability and diverse applications in medicinal chemistry, agriculture, and material science . The presence of the bromobenzoate group adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE typically involves the formation of the tetrazole ring followed by esterification with 2-bromobenzoic acid. One common method for synthesizing tetrazoles is the cycloaddition reaction between an azide and a nitrile . The reaction is usually carried out in the presence of a catalyst such as tributylmethylammonium chloride in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs green chemistry principles, utilizing eco-friendly solvents and catalysts to minimize environmental impact . The scalability of these methods ensures that large quantities of the compound can be produced efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoate moiety can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although it is generally stable under mild conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the bromobenzoate group under basic conditions.
Oxidizing Agents: Like hydrogen peroxide, can oxidize the tetrazole ring under specific conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can lead to the formation of tetrazole N-oxides .
Scientific Research Applications
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE has a wide range of applications in scientific research:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as bioisosteres of carboxylic acids, enhancing the pharmacokinetic properties of drug candidates.
Material Science: The compound’s stability and reactivity make it suitable for the development of advanced materials, including energetic materials and coordination polymers.
Biological Studies: Its ability to interact with biological targets makes it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The bromobenzoate group can undergo metabolic transformations, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the bromobenzoate moiety.
1-Substituted Tetrazoles: These compounds share the tetrazole ring but differ in their substituents, affecting their reactivity and applications.
Uniqueness
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE is unique due to the combination of the tetrazole ring and the bromobenzoate group, which imparts distinct chemical and biological properties . This dual functionality enhances its versatility in various research fields.
Properties
Molecular Formula |
C14H9BrN4O2 |
|---|---|
Molecular Weight |
345.15 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C14H9BrN4O2/c15-13-7-2-1-6-12(13)14(20)21-11-5-3-4-10(8-11)19-9-16-17-18-19/h1-9H |
InChI Key |
YPONMUYYOFILOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11331854.png)

![2-(4-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11331878.png)
![4-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11331900.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11331902.png)
![2-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11331908.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11331911.png)
![{4-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11331914.png)
![2-phenoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11331919.png)
![N-(2-ethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11331923.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isobutylacetamide](/img/structure/B11331924.png)

![3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide](/img/structure/B11331929.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11331935.png)
